N,N-dimethyl-4-[(Z)-(2-{4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}hydrazinylidene)methyl]aniline
Description
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C22H25N5O3S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H25N5O3S2/c1-26(2)19-8-6-17(7-9-19)15-23-25-22-24-21(16-31-22)18-4-3-5-20(14-18)32(28,29)27-10-12-30-13-11-27/h3-9,14-16H,10-13H2,1-2H3,(H,24,25)/b23-15- |
InChI Key |
DJUGKYFULSDRIC-HAHDFKILSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC2=NC(=CS2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
- Methanone, bis[4-(dimethylamino)phenyl]
- Methanone, [4-(dimethylamino)phenyl]phenyl
Uniqueness
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
